molecular formula C12H10O3 B157233 8-Methoxy-6-methylnaphthalene-1,2-dione CAS No. 1935-95-1

8-Methoxy-6-methylnaphthalene-1,2-dione

Cat. No. B157233
CAS RN: 1935-95-1
M. Wt: 202.21 g/mol
InChI Key: PLCLMMLATIDLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-6-methylnaphthalene-1,2-dione, also known as menadione dimethyl ether, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 8-Methoxy-6-methylnaphthalene-1,2-dione is not fully understood. However, it is known to undergo redox reactions and generate ROS in biological systems. ROS are known to play a crucial role in various physiological and pathological processes, including aging, inflammation, and cancer. Therefore, the ability of 8-Methoxy-6-methylnaphthalene-1,2-dione to generate ROS makes it a potential candidate for the treatment of cancer and other diseases.

Biochemical And Physiological Effects

8-Methoxy-6-methylnaphthalene-1,2-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant properties and to protect cells against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Methoxy-6-methylnaphthalene-1,2-dione in lab experiments is its ability to generate ROS, which can be used to study the role of ROS in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using 8-Methoxy-6-methylnaphthalene-1,2-dione is its potential toxicity, which can limit its use in some experiments. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 8-Methoxy-6-methylnaphthalene-1,2-dione. One potential direction is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the use of the compound as a redox mediator in electrochemical systems. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied to develop new therapies for inflammatory diseases and conditions associated with oxidative stress. Finally, the compound's potential toxicity could be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 8-Methoxy-6-methylnaphthalene-1,2-dione is a synthetic compound that has potential applications in various scientific fields. Its ability to generate ROS and induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, its potential toxicity and relatively high cost may limit its use in some experiments. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in different fields.

Synthesis Methods

8-Methoxy-6-methylnaphthalene-1,2-dione can be synthesized through several methods. One of the most commonly used methods is the reaction between 2-methyl-1,4-naphthoquinone and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction yields 8-Methoxy-6-methylnaphthalene-1,2-dione dimethyl ether as a yellow crystalline solid.

Scientific Research Applications

8-Methoxy-6-methylnaphthalene-1,2-dione has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In addition, it has been used as a redox mediator in electrochemical systems and as a catalyst in organic synthesis.

properties

CAS RN

1935-95-1

Product Name

8-Methoxy-6-methylnaphthalene-1,2-dione

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

8-methoxy-6-methylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O3/c1-7-5-8-3-4-9(13)12(14)11(8)10(6-7)15-2/h3-6H,1-2H3

InChI Key

PLCLMMLATIDLRS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C(=O)C=C2

Origin of Product

United States

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